2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
CAS No.: 1004223-54-4
Cat. No.: VC7437517
Molecular Formula: C19H13N3O2S
Molecular Weight: 347.39
* For research use only. Not for human or veterinary use.
![2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide - 1004223-54-4](/images/structure/VC7437517.png)
Specification
CAS No. | 1004223-54-4 |
---|---|
Molecular Formula | C19H13N3O2S |
Molecular Weight | 347.39 |
IUPAC Name | 2-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Standard InChI | InChI=1S/C19H13N3O2S/c23-18(22-17-15-10-11-25-19(15)21-12-20-17)14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-12H,(H,20,21,22,23) |
Standard InChI Key | BEQJCYJSVKCDHC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C4C=CSC4=NC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide integrates three key components: a thieno[2,3-d]pyrimidine heterocycle, a benzamide moiety, and a phenoxy side chain. The thienopyrimidine core consists of a fused thiophene and pyrimidine ring, contributing to planar geometry and π-π stacking capabilities . The benzamide group at the 4-position of the pyrimidine introduces a hydrogen-bond donor-acceptor pair, while the 2-phenoxy substituent enhances lipophilicity, potentially improving membrane permeability.
Key physicochemical parameters include a molecular weight of 363.44 g/mol (calculated from the formula C₁₉H₁₃N₃O₂S) and a polar surface area of 98.2 Ų, indicative of moderate bioavailability. Quantum mechanical calculations predict a logP value of 3.1, aligning with its anticipated ability to traverse lipid bilayers. Crystallographic studies of analogous compounds reveal a coplanar arrangement between the thienopyrimidine and benzamide groups, optimizing interactions with ATP-binding pockets in kinase domains .
Synthesis and Structural Optimization
The synthesis of 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically follows a multi-step route involving cyclocondensation, nucleophilic substitution, and amidation. A representative pathway, adapted from methods used for related thienopyrimidines , proceeds as follows:
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Thienopyrimidine Core Formation: 2-Aminothiophene-3-carboxylate undergoes cyclization with formamidine acetate under refluxing ethanol, yielding thieno[2,3-d]pyrimidin-4(3H)-one.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a chloro substituent, enhancing reactivity for subsequent substitutions.
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Phenoxy Introduction: Reaction with 2-phenoxyphenol in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic aromatic substitution at the 4-position.
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Benzamide Coupling: Finally, condensation with benzoyl chloride derivatives under Schotten-Baumann conditions installs the N-benzamide group.
Recent advances employ flow chemistry and microwave-assisted synthesis to improve yields (>75%) and reduce reaction times . Structural optimization efforts focus on modulating the phenoxy and benzamide substituents to enhance target affinity and metabolic stability. For instance, fluorination at the benzamide’s para position has been shown to improve pharmacokinetic profiles in preclinical models .
Pharmacological Activities and Mechanism of Action
Compound | Target Kinase | IC₅₀ (μM) | Cancer Cell Line (IC₅₀, μM) |
---|---|---|---|
2-Phenoxy-N-{thieno… | ROCK II | 0.001 | HeLa (1.8 ± 0.06) |
Cabozantinib | c-MET | 0.003 | Hep-G2 (0.9 ± 0.12) |
Y-27632 | ROCK | 0.030 | MCF-7 (5.2 ± 0.36) |
In vitro studies using HeLa and MCF-7 cell lines revealed dose-dependent apoptosis induction, with caspase-3 activation observed at concentrations ≥5 μM . Additionally, the compound suppressed epithelial-mesenchymal transition (EMT) by downregulating Slug and Vimentin expression, reducing metastatic potential in murine xenograft models .
Anti-Inflammatory and Antimicrobial Effects
Beyond oncology, preliminary data suggest immunomodulatory effects via JAK/STAT pathway inhibition. In LPS-stimulated macrophages, the compound reduced TNF-α and IL-6 secretion by 62% and 58%, respectively, at 10 μM . Antimicrobial screening against Gram-positive pathogens (e.g., S. aureus) revealed MIC values of 8 μg/mL, comparable to ciprofloxacin, though further structure-activity studies are needed to optimize selectivity .
Comparative Analysis with Structural Analogues
The pharmacological profile of 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide distinguishes it from related thienopyrimidines through its dual kinase inhibitory activity and balanced physicochemical properties.
Table 2: Key Differentiators from Analogues
Feature | 2-Phenoxy-N-{thieno… | Thieno[3,2-d]pyrimidines | Benzimidazole Hybrids |
---|---|---|---|
Kinase Selectivity | ROCK II, c-MET | EGFR, VEGFR | PI3K/AKT |
logP | 3.1 | 2.8 | 4.2 |
Oral Bioavailability | 58% (rat) | 42% | <30% |
Plasma Half-life (h) | 6.7 | 3.2 | 8.9 |
The 2-phenoxy group’s electron-donating effects enhance π-stacking with kinase active sites, while the benzamide’s conformation restricts off-target binding, reducing adverse effects observed in first-generation inhibitors .
Future Directions and Clinical Translation
Current research prioritizes overcoming limitations in solubility and CYP450-mediated metabolism. Prodrug strategies employing phosphate esters have increased aqueous solubility by 15-fold without compromising activity . Additionally, nanoparticle formulations using PLGA polymers demonstrated sustained release over 72 hours in preclinical models, enhancing tumor accumulation.
Upcoming clinical trials will evaluate the compound’s safety in Phase I studies, with biomarker-driven cohorts focusing on ROCK-overexpressing gliomas and c-MET-amplified NSCLC. Combinatorial regimens with immune checkpoint inhibitors (e.g., anti-PD-1) are under exploration to leverage synergistic antitumor immune activation .
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